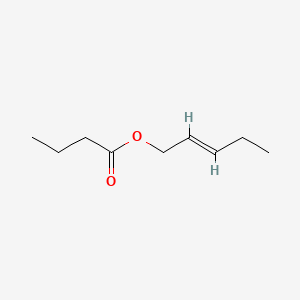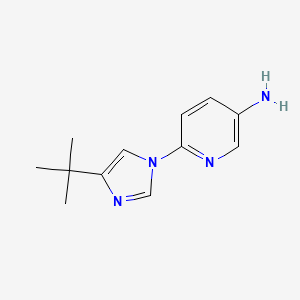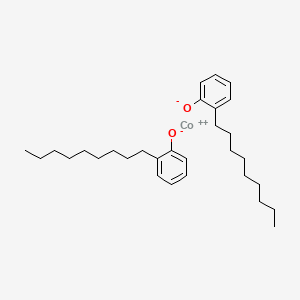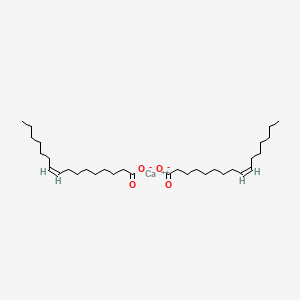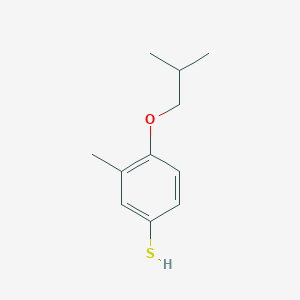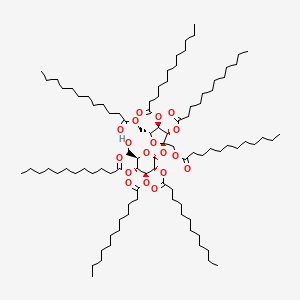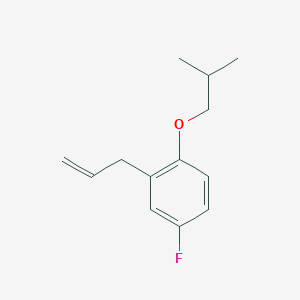
2-Methyl-6-tert-butyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-tert-butyl-1,4-benzoquinone is an organic compound belonging to the class of quinones. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is a derivative of 1,4-benzoquinone, where the hydrogen atoms at positions 2 and 6 are replaced by a methyl group and a tert-butyl group, respectively. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-6-tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butyl-6-methylphenol. The oxidation process typically involves the use of strong oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or hydrogen peroxide in the presence of a catalyst. For instance, the titanium superoxide catalyzed oxidation of 2-tert-butylphenol using aqueous 30% hydrogen peroxide has been reported .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-tert-butyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinone derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methyl-6-tert-butyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in redox reactions.
Industry: It is used as an antioxidant in the stabilization of polymers and other materials.
Mécanisme D'action
The mechanism by which 2-Methyl-6-tert-butyl-1,4-benzoquinone exerts its effects involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and inhibition of cell proliferation. The compound’s interactions with molecular targets such as enzymes and proteins involved in redox regulation are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-1,4-benzoquinone: A derivative where the methyl group is replaced by a hydrogen atom.
2,6-Di-tert-butyl-1,4-benzoquinone: A derivative with two tert-butyl groups instead of one methyl and one tert-butyl group.
Uniqueness
2-Methyl-6-tert-butyl-1,4-benzoquinone is unique due to the presence of both a methyl and a tert-butyl group, which can influence its reactivity and biological activity. The combination of these groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other quinone derivatives .
Propriétés
Numéro CAS |
25543-57-1 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-tert-butyl-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6H,1-4H3 |
Clé InChI |
NPGZGVPKRJYKCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)

